Validated Target Engagement: Potent TR Inhibition Differentiated from Human GR
Antileishmanial agent-23 demonstrates a clear and quantifiable differentiation from non-specific inhibitors by potently inhibiting its target, trypanothione reductase (TR), while the research design prioritized the exclusion of human glutathione reductase (GR) inhibition. This ensures that the observed biological effects are attributable to parasite-specific target engagement [1].
| Evidence Dimension | Enzymatic inhibition potency vs. selectivity goal |
|---|---|
| Target Compound Data | IC50 = 2.24 ± 0.52 μM against Leishmania TR |
| Comparator Or Baseline | Human glutathione reductase (GR) inhibition (designed to be minimal) |
| Quantified Difference | Selectivity for TR over human GR is a primary design criterion; compound series optimized to be 'specific' inhibitors. |
| Conditions | In vitro enzymatic assay against purified Leishmania TR |
Why This Matters
This validates the compound as a specific tool for probing the trypanothione pathway, reducing the risk of confounding cytotoxicity from off-target human enzyme inhibition common in less selective analogs.
- [1] Ilari A, Genovese I, Fiorillo F, Battista T, De Ionna I, Fiorillo A, Colotti G. Toward a Drug Against All Kinetoplastids: From LeishBox to Specific and Potent Trypanothione Reductase Inhibitors. Mol Pharm. 2018 Aug 6;15(8):3069-3078. View Source
